molecular formula C5H5BrN2OS B8422195 5-Bromo-2-formylaminomethylthiazole

5-Bromo-2-formylaminomethylthiazole

Cat. No.: B8422195
M. Wt: 221.08 g/mol
InChI Key: KIYHSKGOEAGEDR-UHFFFAOYSA-N
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Description

5-Bromo-2-formylaminomethylthiazole is a useful research compound. Its molecular formula is C5H5BrN2OS and its molecular weight is 221.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methyl]formamide

InChI

InChI=1S/C5H5BrN2OS/c6-4-1-8-5(10-4)2-7-3-9/h1,3H,2H2,(H,7,9)

InChI Key

KIYHSKGOEAGEDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CNC=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Formylaminomethylthiazole (200 g) was added to a solution of 4.5 kg of sodium dihydrogenphosphate dihydrate in 6 L of water, and the mixture was stirred at 30° C. Sodium bromide (4.0 kg) and 2 L of tetrahydrofuran were added thereto in that order. Bromine (1.49 kg) was added while adjusting the solution to pH 3 by the addition of a 6 N aqueous sodium hydroxide solution, and the mixture was stirred for 2 hr. The reaction mixture was added to a solution of 500 g of sodium sulfite in 4 L of water to stop the reaction and was then adjusted to pH 4.9 by the addition of a 6 N aqueous sodium hydroxide solution while maintaining the temperature of the mixture at 30° C. The reaction mixture was extracted with 10 L of ethyl acetate and then with 5 L of ethyl acetate. The organic layers were combined and were dried over anhydrous magnesium sulfate. The solvent was removed to bring the volume to 1 L, and the concentrate was stirred at 6° C. for 12 hr for crystallization to give 104.4 g of 5-bromo-2-formylaminomethylthiazole. The results of NMR analysis were in agreement with the results of analysis in Example 3.
Quantity
200 g
Type
reactant
Reaction Step One
Name
sodium dihydrogenphosphate dihydrate
Quantity
4.5 kg
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
1.49 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
4 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Aminomethyl-5-bromothiazole hydrochloride (350 g) was dissolved in 7 L of ethyl formate. To this solution were added 296 ml of a 28% methanol solution of sodium methoxide and 173 ml of a formic acid solution. The mixture was then stirred at an internal temperature of 48° C. for 5 hr. The solvent was removed by evaporation under the reduced pressure. When precipitate occurred, ethanol was added to dissolve the precipitate. The solvent was again removed by evaporation under the reduced pressure until crystal was formed. The solution was stirred under ice cooling overnight. The precipitated crystal was then collected by filtration, was then washed with cold ethanol and hexane, and was dried under the reduced pressure to give 189 g of 5-bromo-2-formylaminomethylthiazole. Further, the filtrate was concentrated, and the concentrate was crystallized from ethanol to give 58 g of secondary-crystal.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
173 mL
Type
reactant
Reaction Step Two

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